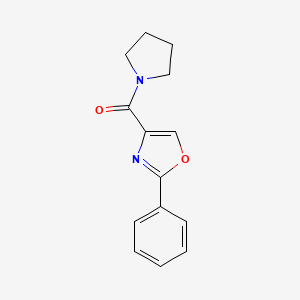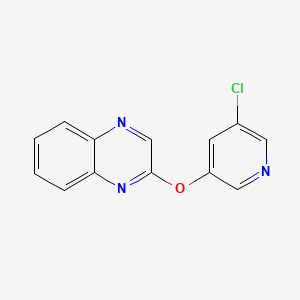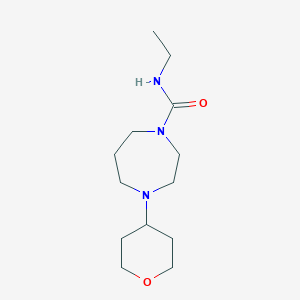
6-fluoro-N-(2-methoxyethyl)-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-fluoro-N-(2-methoxyethyl)-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxamide is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of isoquinoline derivatives that have been extensively studied for their pharmacological properties.
Wirkmechanismus
The mechanism of action of 6-fluoro-N-(2-methoxyethyl)-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxamide is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects through the modulation of several signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of inflammatory mediators. It also modulates the activity of several neurotransmitters such as dopamine, serotonin, and norepinephrine, which are implicated in the pathophysiology of neurological disorders.
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of this compound. It has been shown to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in various cell lines. It also reduces the expression of COX-2 and inducible nitric oxide synthase (iNOS) in activated microglial cells. In addition, this compound has been shown to improve motor function and cognitive performance in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 6-fluoro-N-(2-methoxyethyl)-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxamide is its potent pharmacological activity. This compound exhibits a high degree of selectivity towards its molecular targets and has a relatively low toxicity profile. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, the lack of clinical data on this compound makes it challenging to assess its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for research on 6-fluoro-N-(2-methoxyethyl)-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxamide. One potential direction is to investigate its potential use in the treatment of other inflammatory and neurological disorders. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, more studies are needed to elucidate the mechanism of action of this compound and its potential side effects. Finally, clinical trials are needed to assess the safety and efficacy of this compound in humans.
Synthesemethoden
The synthesis of 6-fluoro-N-(2-methoxyethyl)-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxamide can be achieved through a multistep process. The first step involves the reaction of 2-methoxyethylamine with 2-chloro-5-fluorobenzonitrile to form 2-(2-methoxyethylamino)-5-fluorobenzonitrile. This intermediate is then reduced using sodium borohydride to obtain 2-(2-methoxyethylamino)-5-fluorobenzyl alcohol. The final step involves the reaction of this intermediate with methyl 3,4-dihydroisoquinoline-2-carboxylate in the presence of a coupling agent to form the desired product.
Wissenschaftliche Forschungsanwendungen
The potential therapeutic applications of 6-fluoro-N-(2-methoxyethyl)-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxamide have been studied extensively in recent years. This compound has been shown to exhibit potent anti-inflammatory, analgesic, and antitumor activities in various preclinical studies. It has also been investigated for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Eigenschaften
IUPAC Name |
6-fluoro-N-(2-methoxyethyl)-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O2/c1-10-13-4-3-12(15)9-11(13)5-7-17(10)14(18)16-6-8-19-2/h3-4,9-10H,5-8H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPJJVPUIYGPEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1C(=O)NCCOC)C=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(1-Thiophen-2-ylcyclohexanecarbonyl)piperidin-3-yl]propanamide](/img/structure/B7593605.png)
![(3S)-1-[3-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol](/img/structure/B7593606.png)
![2-chloro-4-[(3S)-3-hydroxypyrrolidin-1-yl]benzonitrile](/img/structure/B7593607.png)

![(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-[2-(1-methylpyrazol-4-yl)cyclopropyl]methanone](/img/structure/B7593614.png)

![[2-(5-Methylfuran-2-yl)azepan-1-yl]-(oxolan-3-yl)methanone](/img/structure/B7593625.png)
![1-[2-(5-Methylfuran-2-yl)azepan-1-yl]-2-methylsulfanylethanone](/img/structure/B7593641.png)
![1-[2-(5-Methylfuran-2-yl)azepan-1-yl]-2-(oxolan-2-yl)ethanone](/img/structure/B7593647.png)


![N-[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]-3-(4-methylpyrazol-1-yl)propanamide](/img/structure/B7593664.png)
![4-Chloro-1-[(3-methoxyphenyl)methyl]pyrazole](/img/structure/B7593684.png)
